

Spectral Data Analysis of 8-Bromonaphthalen-1-amine: A Technical Guide

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Compound of Interest

Compound Name: **8-Bromonaphthalen-1-amine**

Cat. No.: **B1268476**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **8-Bromonaphthalen-1-amine** (CAS No. 62456-34-2). The document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and material science, offering a consolidated reference for the spectroscopic properties of this compound.

Quantitative Spectral Data

The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **8-Bromonaphthalen-1-amine**.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ) ppm	Integration	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-	-

Note: Specific ^1H NMR spectral data for **8-Bromonaphthalen-1-amine** was not available in the public databases accessed.

^{13}C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful technique for determining the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific ^{13}C NMR spectral data for **8-Bromonaphthalen-1-amine** was not available in the public databases accessed.

IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	-

Note: Specific IR absorption peaks for **8-Bromonaphthalen-1-amine** were not available in the public databases accessed. General characteristic absorptions for aromatic amines include N-H stretching (typically in the $3300\text{-}3500\text{ cm}^{-1}$ region) and C-N stretching (around $1250\text{-}1350\text{ cm}^{-1}$). Aromatic C-H stretching is expected around $3000\text{-}3100\text{ cm}^{-1}$, and C=C stretching in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of **8-Bromonaphthalen-1-amine** is 222.08 g/mol .[\[1\]](#)

m/z	Relative Intensity	Assignment
221	Major Peak	$[M]^+$ (Molecular ion with ^{79}Br)
223	Major Peak	$[M+2]^+$ (Molecular ion with ^{81}Br)
115	Third Highest Peak	Fragment ion

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **8-Bromonaphthalen-1-amine** to elucidate its molecular structure.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-20 mg of solid **8-Bromonaphthalen-1-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **8-Bromonaphthalen-1-amine** to identify its functional groups.

Methodology:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid **8-Bromonaphthalen-1-amine** powder directly onto the ATR crystal.
 - Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
 - Acquire the IR spectrum.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Spectral Range: Typically 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
 - Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **8-Bromonaphthalen-1-amine**.

Methodology:

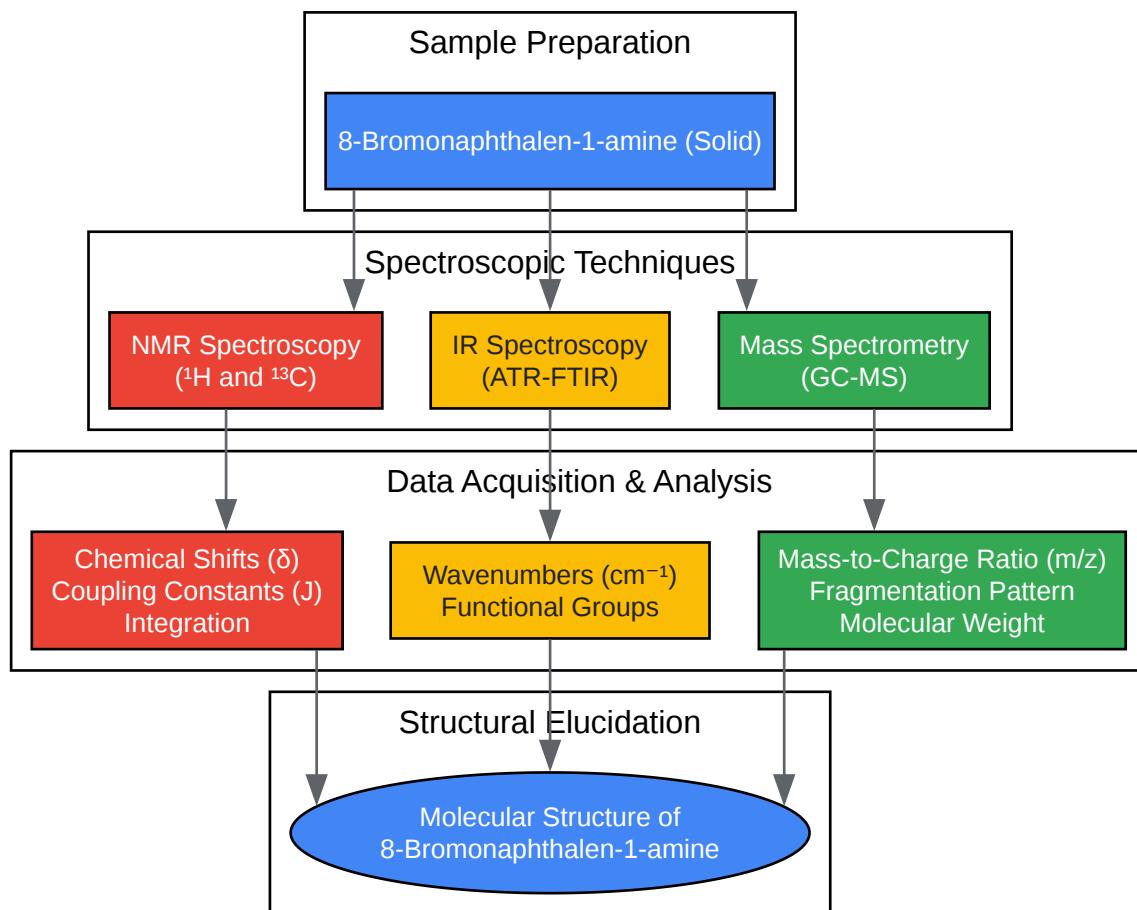
- Sample Preparation:
 - Prepare a dilute solution of **8-Bromonaphthalen-1-amine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Parameters (Gas Chromatograph):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250 °C.
 - Injection Mode: Splitless or split, depending on the sample concentration.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.
- Instrument Parameters (Mass Spectrometer):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the peak corresponding to **8-Bromonaphthalen-1-amine** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **8-Bromonaphthalen-1-amine**.

Workflow for Spectral Analysis of 8-Bromonaphthalen-1-amine

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Caption: A flowchart illustrating the process of spectral data acquisition and structural elucidation.

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References

- 1. 8-Bromonaphthalen-1-amine | C₁₀H₈BrN | CID 613569 - PubChem
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